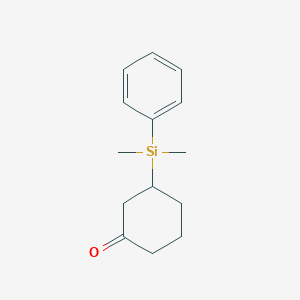
Cyclohexanone, 3-(dimethylphenylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethyl(phenyl)silyl)cyclohexanone is an organosilicon compound characterized by a cyclohexanone ring substituted with a dimethyl(phenyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethyl(phenyl)silyl)cyclohexanone typically involves the reaction of cyclohexanone with dimethyl(phenyl)silyllithium. This reaction proceeds under mild conditions, often in the presence of a suitable solvent such as tetrahydrofuran. The reaction mechanism involves the nucleophilic addition of the silyllithium reagent to the carbonyl group of cyclohexanone, forming the desired product .
Industrial Production Methods
While specific industrial production methods for 3-(Dimethyl(phenyl)silyl)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethyl(phenyl)silyl)cyclohexanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Corresponding alcohols.
Substitution: Various substituted cyclohexanones depending on the reagent used.
Scientific Research Applications
3-(Dimethyl(phenyl)silyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 3-(Dimethyl(phenyl)silyl)cyclohexanone involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The pathways involved typically include nucleophilic addition and substitution reactions, facilitated by the electron-donating properties of the silyl group .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyl)cyclohexanone
- 3-(Dimethyl(phenyl)silyl)butanal
- 3-(Dimethyl(phenyl)silyl)propanoic acid
Uniqueness
3-(Dimethyl(phenyl)silyl)cyclohexanone is unique due to the presence of both a cyclohexanone ring and a dimethyl(phenyl)silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Biological Activity
Cyclohexanone, 3-(dimethylphenylsilyl)- is a compound of interest in organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its synthesis, reactivity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound 3-(dimethylphenylsilyl)-cyclohexanone can be synthesized through several methods, with one notable approach involving the reaction of lithiated cyclohexa-1,4-diene with dimethylphenylchlorosilane. This method highlights the versatility of silicon-containing compounds in organic synthesis .
Antimicrobial Properties
Research has indicated that derivatives of cyclohexanone exhibit varying degrees of antimicrobial activity. For instance, certain substituted cyclohexanones have been tested against bacterial strains, revealing significant inhibitory effects at specific concentrations. The presence of the dimethylphenylsilyl group may enhance lipophilicity, thereby improving membrane permeability and subsequent biological activity.
Cytotoxicity Studies
In vitro studies have demonstrated that 3-(dimethylphenylsilyl)-cyclohexanone exhibits selective cytotoxicity against various cancer cell lines. For example, it showed no cytotoxic effects on the human fibrosarcoma cell line HT-1080 at a concentration of 100 μM, suggesting a favorable safety profile for potential therapeutic applications .
Structure-Activity Relationship (SAR)
The biological activity of cyclohexanone derivatives is often influenced by their structural modifications. The incorporation of the dimethylphenylsilyl group has been associated with enhanced activity against specific targets, such as ion channels. For instance, compounds with similar silyl substitutions have been investigated as antagonists for Maxi-K channels, which are implicated in neurological disorders .
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various cyclohexanone derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with higher lipophilicity exhibited greater antimicrobial properties.
- Cytotoxicity Assessment : In a comparative analysis, 3-(dimethylphenylsilyl)-cyclohexanone was tested alongside other silyl-substituted cyclohexanones. The results showed that while some derivatives displayed significant cytotoxicity towards cancer cells, 3-(dimethylphenylsilyl)-cyclohexanone maintained a low toxicity profile in non-cancerous cell lines.
Research Findings Summary
Properties
CAS No. |
67262-98-0 |
|---|---|
Molecular Formula |
C14H20OSi |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H20OSi/c1-16(2,13-8-4-3-5-9-13)14-10-6-7-12(15)11-14/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |
InChI Key |
QWTQHNKWTHDRBI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1CCCC(=O)C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















